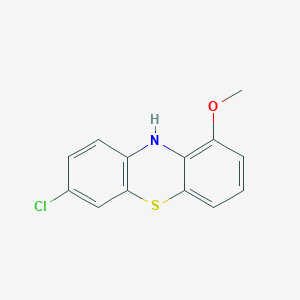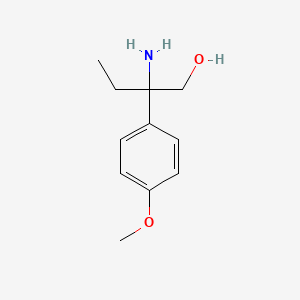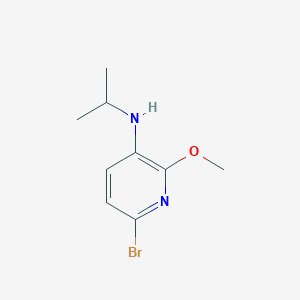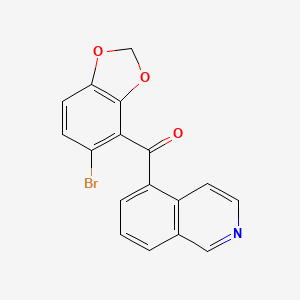
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- is a complex organic compound that features a methanone group attached to a 5-bromo-1,3-benzodioxol-4-yl ring and a 5-isoquinolinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- typically involves multiple steps. One common method starts with the bromination of 1,3-benzodioxole to form 5-bromo-1,3-benzodioxole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with isoquinoline to yield the final product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- can undergo various types of chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Methanone, (5-chloro-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- Methanone, (5-fluoro-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- Methanone, (5-iodo-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
Uniqueness
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
400786-36-9 |
|---|---|
分子式 |
C17H10BrNO3 |
分子量 |
356.2 g/mol |
IUPAC名 |
(5-bromo-1,3-benzodioxol-4-yl)-isoquinolin-5-ylmethanone |
InChI |
InChI=1S/C17H10BrNO3/c18-13-4-5-14-17(22-9-21-14)15(13)16(20)12-3-1-2-10-8-19-7-6-11(10)12/h1-8H,9H2 |
InChIキー |
WVSQGNPEHNPAKO-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C(=O)C3=CC=CC4=C3C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


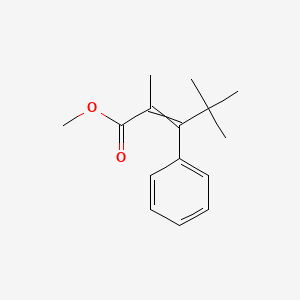

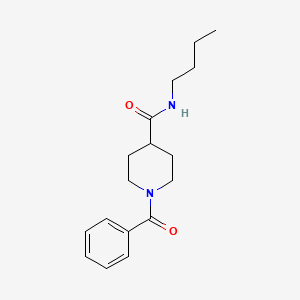
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
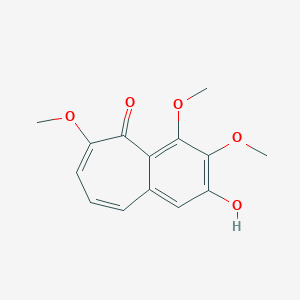
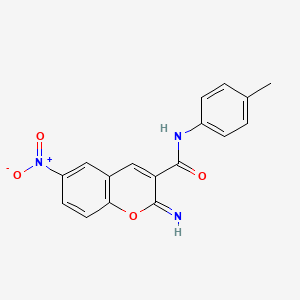
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
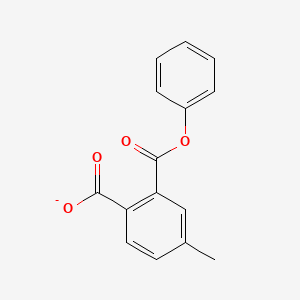
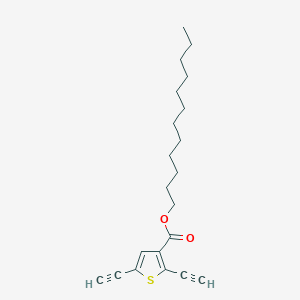
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
